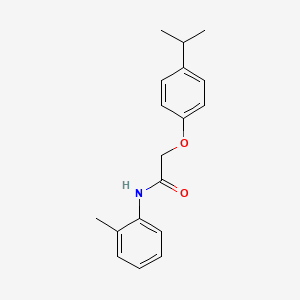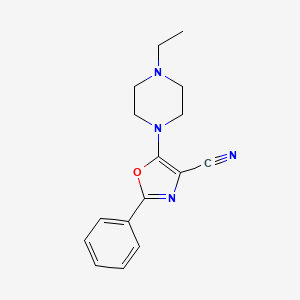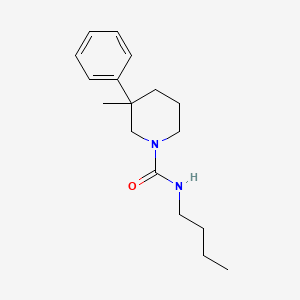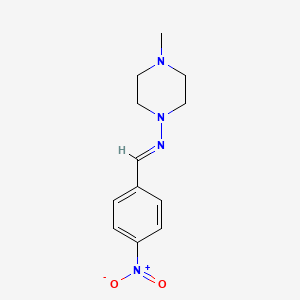
2-(4-isopropylphenoxy)-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-isopropylphenoxy)-N-(2-methylphenyl)acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The product is then recrystallized and characterized using various spectroscopic techniques, including HNMR and LC-MS (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-(4-isopropylphenoxy)-N-(2-methylphenyl)acetamide exhibits intermolecular hydrogen bonds of the type N–H⋅⋅⋅O, as well as two intramolecular interactions N1-H1…O2 and N2-H2B…N1. It crystallizes in the orthorhombic crystal system with specific unit cell parameters, which have been determined using direct methods and refined to a final R-factor (Sharma et al., 2018).
Chemical Reactions and Properties
The compound has been investigated for its anticancer activity through in silico modeling studies targeting the VEGFr receptor, highlighting its potential utility in medical research (Sharma et al., 2018).
Scientific Research Applications
Anticancer Potential
A study synthesized and analyzed a compound with a structure closely related to "2-(4-isopropylphenoxy)-N-(2-methylphenyl)acetamide", highlighting its anticancer properties. The research focused on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was evaluated for its ability to target the VEGFr receptor, a key player in cancer development. This compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, indicating its potential as a scaffold for designing anticancer drugs (Sharma et al., 2018).
Solvatochromism and Molecular Interactions
Another aspect of research involves the study of solvatochromism, the ability of a substance to change color based on the solvent it is in, and molecular interactions. For instance, N-(4-Methyl-2-nitrophenyl)acetamide demonstrates complex behavior when forming complexes with protophilic solvents, affected by temperature and the solvent's properties. This property is crucial for understanding how molecular structures interact with their environment, which has implications for drug design and material science (Krivoruchka et al., 2004).
Green Chemistry and Drug Design
Research on green chemistry principles applied to drug design and discovery explores the synthesis of compounds related to "2-(4-isopropylphenoxy)-N-(2-methylphenyl)acetamide". These studies aim to develop environmentally friendly methods for producing potential analgesic and antipyretic agents, highlighting the importance of sustainable practices in pharmaceutical research (Reddy et al., 2014).
Environmental Impacts and Degradation
A study on amorphous Co(OH)2 nanocages as activators for the efficient degradation of acetaminophen (a common pain reliever) in wastewater treatment processes showcases the broader environmental applications of research on related compounds. This study highlights the significance of developing novel materials for pollution control and the degradation of pharmaceuticals in the environment (Qi et al., 2020).
Analytical Techniques in Pharmaceutical Analysis
In pharmaceutical analysis, the development of rapid chemometric methods for estimating drugs in bulk and formulation phases is critical. Research in this area aims to enhance the efficiency and accuracy of drug analysis, ensuring quality control and safety in pharmaceutical products (Kanthale et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-8-10-16(11-9-15)21-12-18(20)19-17-7-5-4-6-14(17)3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNQIXSSXVSMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)-2-[4-(propan-2-YL)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5589371.png)
![ethyl 3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrobromide](/img/structure/B5589388.png)


![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5589403.png)
![2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B5589408.png)
![N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589416.png)
![[rel-(3R,4R)-1-[3-(2-aminoethyl)benzyl]-4-(1-azepanylmethyl)-3-pyrrolidinyl]methanol dihydrochloride](/img/structure/B5589422.png)
![9-methyl-13-(3-phenoxybenzylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5589428.png)

methanone](/img/structure/B5589441.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-8-fluoro-4(1H)-quinolinone](/img/structure/B5589448.png)

![2-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B5589461.png)